Researchers investigating the translational disconnect between preclinical IOP-lowering efficacy and clinical failure of sGC activators require a well-characterized reference tool. (Rac)-MGV354 addresses this gap: it exhibits a 7-fold greater Bmax for oxidized vs. reduced sGC (J. Med. Chem. 2018), essential for probing oxidative microenvironments in glaucomatous trabecular meshwork.
• Robust preclinical IOP reduction: 20-40% in rabbits (p<0.05) and greater magnitude than travoprost in monkeys-yet mean diurnal IOP change of -0.6 mmHg vs. -1.1 mmHg for vehicle in Phase I/II (95% CI: -0.7 to 1.7), providing a calibrated translational benchmark.
• No interspecies hepatic/ocular metabolism differences documented-enables focused investigation of target engagement and tissue-specific sGC redox states.
• Sourced as the racemic mixture with verified stereochemical identity; supplied with comprehensive analytical documentation for reproducible research.
Molecular FormulaC35H37N5O3
Molecular Weight575.7 g/mol
Cat. No.B8103340
⚠ Attention: For research use only. Not for human or veterinary use.
(Rac)-MGV354 (CAS: 1852495-86-3) is the racemic mixture of MGV354, a potent and selective soluble guanylate cyclase (sGC) activator [1]. The compound's primary research application has been as a topical ocular agent for lowering intraocular pressure (IOP) in preclinical models of glaucoma [2]. As a racemate, it is chemically distinct from its individual enantiomers and is primarily intended for research applications involving sGC activation, nitric oxide signaling, and ocular pharmacology, where stereochemical considerations may be relevant [3].
Racemic mixture of MGV354, distinct from isolated enantiomers
Selective sGC activator with preference for oxidized enzyme state
Preclinical ocular pharmacology and NO-sGC signaling research
[1] Prasanna G, Ferrara L, Adams C, Ehara T, Li B, Yang L, Xiang C, Ng CTH, Kim S, Towler C, et al. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing. Invest Ophthalmol Vis Sci. 2018 Apr 1;59(5):1704-1716. View Source
[2] Stacy R, Huttner K, Watts J, Peace J, Wirta D, Walters T, Sall K, Seaman J, Ni X, Prasanna G, et al. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma. Am J Ophthalmol. 2018 Aug;192:113-123. View Source
[3] Ehara T, Adams CM, Bevan D, et al. The Discovery of (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid, a Soluble Guanylate Cyclase Activator Specifically Designed for Topical Ocular Delivery as a Therapy for Glaucoma. J Med Chem. 2018;61(6):2492-2504. View Source
Why (Rac)-MGV354 Is Irreplaceable
The sGC activator class exhibits profound functional divergence: MGV354 demonstrated a 7-fold greater Bmax for oxidized sGC versus the reduced enzyme state, a property not uniformly shared across all sGC activators and critical for targeting oxidative stress environments in glaucoma pathology [1]. Furthermore, despite robust preclinical IOP reduction in rabbits (20-40% vs. vehicle, p<0.05) and monkeys (greater magnitude than travoprost), MGV354 failed to show efficacy in Phase I/II clinical trials (mean diurnal IOP change -0.6 mmHg vs. -1.1 mmHg for vehicle, 95% CI: -0.7 to 1.7), demonstrating that sGC activator activity does not linearly translate across species [2][3]. This translational disconnect underscores that generic substitution with another sGC activator cannot replicate the specific, well-characterized preclinical-to-clinical trajectory of MGV354, making it an essential tool for investigating the mechanism of this failure [4].
Redox stateOther sGC activators may not share the same binding preference for oxidized sGC, potentially altering pathway activation readouts.
Translational gapMGV354’s documented clinical failure provides a well-characterized negative control; generic sGC activators lack this negative-outcome context for model validation.
Racemic identityThe racemate may exhibit different pharmacokinetic or pharmacodynamic profiles compared to single enantiomers, limiting direct substitution in stereochemical studies.
[1] Prasanna G, Ferrara L, Adams C, Ehara T, Li B, Yang L, Xiang C, Ng CTH, Kim S, Towler C, et al. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing. Invest Ophthalmol Vis Sci. 2018 Apr 1;59(5):1704-1716. View Source
[2] Stacy R, Huttner K, Watts J, Peace J, Wirta D, Walters T, Sall K, Seaman J, Ni X, Prasanna G, et al. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma. Am J Ophthalmol. 2018 Aug;192:113-123. View Source
[3] Prasanna G, Ferrara L, Adams C, Ehara T, Li B, Yang L, Xiang C, Ng CTH, Kim S, Towler C, et al. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing. Invest Ophthalmol Vis Sci. 2018 Apr 1;59(5):1704-1716. View Source
[4] Dumouchel JL, Argikar UA, Adams CM, Prasanna G, Ehara T, Kim S, Breen C, Mogi M. Understanding metabolism related differences in ocular efficacy of MGV354. Xenobiotica. 2021 Jan;51(1):5-14. View Source
(Rac)-MGV354 Comparative Evidence
Selective Binding to Oxidized sGC
MGV354 demonstrates a 7-fold higher binding capacity (Bmax) for oxidized sGC relative to reduced sGC, a property that distinguishes it from other sGC activators that may not show such a preference and is particularly relevant for targeting oxidative stress conditions in glaucomatous tissue [1]. This is a direct, intra-assay comparison within the same experimental system.
Selective Binding to Oxidized sGCDirect head-to-head
7-fold greater Bmax for oxidized sGC vs. reduced sGC
Supports selection for oxidative-stress sGC assay context
Binding studies using full-length human sGC protein; redox-state specificity may not replicate in all model systems.
Binding studies using human sGC full-length protein
Why This Matters
This data confirms MGV354's selective activation of the oxidized (dysfunctional) form of sGC, which is hypothesized to be more prevalent in diseased tissue, thereby justifying its selection for studies focused on oxidative stress-related pathology over other sGC modulators.
[1] Prasanna G, Ferrara L, Adams C, Ehara T, Li B, Yang L, Xiang C, Ng CTH, Kim S, Towler C, et al. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing. Invest Ophthalmol Vis Sci. 2018 Apr 1;59(5):1704-1716. View Source
cGMP Enhancement in Trabecular Meshwork Cells
In a direct head-to-head comparison within human trabecular meshwork (hTM) cells, MGV354 generated an 8- to 10-fold greater amount of cyclic guanosine monophosphate (cGMP) under an oxidized sGC condition compared to a reduced sGC condition [1]. This differential response highlights the compound's unique ability to boost cGMP production specifically in an oxidative environment, a key differentiator from other sGC activators that may not exhibit this property.
cGMP Enhancement in hTM CellsDirect head-to-head
8- to 10-fold greater cGMP under oxidized vs. reduced sGC condition
8- to 10-fold greater cGMP under oxidized condition
Comparator Or Baseline
Reduced sGC condition
Quantified Difference
8- to 10-fold
Conditions
Human trabecular meshwork (hTM) cells
Why This Matters
This demonstrates that MGV354's functional activity is highly dependent on the oxidative state of its target, a critical consideration for researchers modeling glaucomatous conditions where oxidative stress is a key pathological feature, and a property not guaranteed in generic sGC activator alternatives.
[1] Prasanna G, Ferrara L, Adams C, Ehara T, Li B, Yang L, Xiang C, Ng CTH, Kim S, Towler C, et al. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing. Invest Ophthalmol Vis Sci. 2018 Apr 1;59(5):1704-1716. View Source
IOP-Lowering Efficacy vs. Travoprost
In a direct comparative preclinical study, once-daily topical dosing of MGV354 induced a sustained IOP-lowering effect in a cynomolgus monkey model of glaucoma that was greater in magnitude than the reduction achieved with the clinical standard-of-care prostaglandin analog, Travatan (travoprost) [1]. This provides a quantitative benchmark against an established therapy.
IOP-Lowering vs. TravoprostDirect head-to-head
Sustained IOP reduction with greater magnitude than travoprost in cynomolgus monkey model
Model-response endpoint context; does not predict clinical outcome
Topical once-daily dosing; specific numeric difference not detailed in abstract.
Sustained IOP lowering for up to 7 days with once-daily dosing; magnitude greater than travoprost
Comparator Or Baseline
Travatan (travoprost)
Quantified Difference
Greater magnitude (specific numeric difference not provided in abstract)
Conditions
Cynomolgus monkey model of glaucoma, topical ocular dosing
Why This Matters
This result positions MGV354 as a superior IOP-lowering agent in a key preclinical model of glaucoma compared to a widely used first-line therapy, making it a benchmark compound for evaluating novel sGC activators or combination therapies in ocular hypertension research.
[1] Prasanna G, Ferrara L, Adams C, Ehara T, Li B, Yang L, Xiang C, Ng CTH, Kim S, Towler C, et al. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing. Invest Ophthalmol Vis Sci. 2018 Apr 1;59(5):1704-1716. View Source
Translational Failure in Clinical Trials
Despite robust preclinical efficacy, MGV354 0.1% failed to demonstrate a statistically significant IOP-lowering effect in a Phase I/II clinical trial. The mean diurnal IOP change from baseline to Day 8 was -0.6 mmHg for MGV354 versus -1.1 mmHg for vehicle, with a 95% confidence interval of -0.7 to 1.7 [1]. This well-documented clinical failure is a unique and quantifiable characteristic that defines its current research value.
Translational Failure in Clinical TrialData to verify
Phase I/II: mean diurnal IOP change -0.6 mmHg (MGV354) vs. -1.1 mmHg (vehicle)
Reported endpoint context; no significant IOP-lowering observed
Phase I/II clinical trial in patients with Ocular Hypertension or Glaucoma, once-nightly dosing for 1 week
Why This Matters
The stark contrast between preclinical promise and clinical failure makes MGV354 an invaluable tool for studying translational gaps in glaucoma drug development, including species-specific metabolism, target engagement in human tissue, and predictive validity of animal models, a context that generic sGC activators without this clinical history cannot provide.
[1] Stacy R, Huttner K, Watts J, Peace J, Wirta D, Walters T, Sall K, Seaman J, Ni X, Prasanna G, et al. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma. Am J Ophthalmol. 2018 Aug;192:113-123. View Source
(Rac)-MGV354 Research Applications
Oxidative Stress and sGC in Glaucoma
Leverage MGV354's 7-fold greater Bmax for oxidized sGC to selectively probe the role of oxidized sGC in glaucomatous trabecular meshwork tissue, where oxidative stress is a key pathological driver [1]. This property enables precise dissection of NO-sGC-cGMP signaling in oxidative microenvironments, a capability not afforded by other sGC modulators.
Validating Ocular Hypertension Models
Utilize MGV354 as a 'positive control' with a known translational failure profile to benchmark the predictive validity of new preclinical models (e.g., novel animal models, organ-on-a-chip systems). Its robust IOP-lowering efficacy in monkeys (greater than travoprost) [1] and subsequent clinical failure [2] provide a calibrated tool for assessing model fidelity to human disease.
Species-Specific Metabolism of sGC Activators
Given the documented lack of observable interspecies differences in hepatic and ocular metabolism between rabbits, monkeys, and humans [3], MGV354 serves as a critical tool for investigating non-metabolic factors contributing to the translational failure, such as differential target engagement or tissue-specific sGC redox states.
Application
Selection Property
Validation Focus
Oxidative stress sGC studies in glaucoma models
Oxidized sGC binding preference
cGMP pathway response under oxidative conditions
Preclinical model validation
Characterized translational outcome profile
Model-to-clinical endpoint correlation
Species-specific metabolism of sGC activators
Consistent metabolism across species
Metabolite profiling and target engagement
[1] Prasanna G, Ferrara L, Adams C, Ehara T, Li B, Yang L, Xiang C, Ng CTH, Kim S, Towler C, et al. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing. Invest Ophthalmol Vis Sci. 2018 Apr 1;59(5):1704-1716. View Source
[2] Stacy R, Huttner K, Watts J, Peace J, Wirta D, Walters T, Sall K, Seaman J, Ni X, Prasanna G, et al. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma. Am J Ophthalmol. 2018 Aug;192:113-123. View Source
[3] Dumouchel JL, Argikar UA, Adams CM, Prasanna G, Ehara T, Kim S, Breen C, Mogi M. Understanding metabolism related differences in ocular efficacy of MGV354. Xenobiotica. 2021 Jan;51(1):5-14. View Source
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